molecular formula C14H10N2O3S B3058057 N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide CAS No. 87503-73-9

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide

Cat. No. B3058057
CAS RN: 87503-73-9
M. Wt: 286.31 g/mol
InChI Key: LULPVEOWNXAQKO-UHFFFAOYSA-N
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Description

“N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide” is a chemical compound with the molecular formula C14H10N2O3S . It is a complex molecule that contains several functional groups, including a thiazole ring and a chromen ring .


Molecular Structure Analysis

The molecular structure of “N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide” is complex, featuring a thiazole ring attached to a chromen ring . The thiazole ring is a five-membered heterocyclic ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The chromen ring is a fused ring system consisting of a benzene ring and a pyran ring .

Scientific Research Applications

Antibacterial and Antifungal Activity

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide has been investigated for its antibacterial and antifungal properties. Researchers have explored its potential as an agent against gram-positive bacteria (such as Bacillus subtilis and Staphylococcus aureus) and gram-negative bacteria (including Escherichia coli and Salmonella typhimurium) . Understanding its mode of action and efficacy against specific pathogens is crucial for developing novel antimicrobial agents.

Atypical Antipsychotic Activity

Derivatives of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide have been synthesized and evaluated for their D2 and 5HT2 antagonistic activity. These properties are associated with atypical antipsychotic effects. Investigating the compound’s interaction with neurotransmitter receptors sheds light on its potential therapeutic role in mental health disorders .

Antioxidant Properties

The antioxidant activity of N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide has been studied using various radical scavenging methods. Understanding its ability to counter oxidative stress is essential for potential applications in health and disease prevention .

Anti-Inflammatory Potential

Although not explicitly reported for this compound, many related coumarin derivatives exhibit anti-inflammatory properties. Investigating N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide’s impact on inflammatory pathways could reveal novel therapeutic avenues .

Cancer Chemoprevention

Coumarin derivatives have been investigated for their potential as cancer chemopreventive agents. N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide’s structure suggests it might interfere with cancer cell growth or metastasis. In vitro and in vivo studies could provide valuable insights .

Karagiosov, S. K., Ivanov, I. C., & Iliev, B. I. (1999). N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide. Molecules, 4(12), M126. DOI: 10.3390/M126 Synthesis and Pharmacological Screening of Novel (2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-(benzo [d]thiazol-2-yl)acetamide derivatives. Asian Journal of Chemistry, 26(1), 1-4. Link Patel, N. B., Patel, M. P., & Patel, R. B. (2013). Synthesis of a new series of 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones and their antibacterial activity. Medicinal Chemistry Research, 22(4), 1911-1918. [DOI: 10.1007/s00044-013-0489-4](https://link.springer.com/article/10.1007/s000

Mechanism of Action

Target of Action

Compounds with similar structures, such as coumarin derivatives, have been reported to interact with a variety of targets, including dopamine d2 receptors and serotonin 5-ht2 receptors .

Mode of Action

It’s worth noting that coumarin derivatives, which share structural similarities with this compound, have been reported to exhibit antioxidant, antimicrobial, and cytotoxic activities . These activities suggest that the compound may interact with its targets to modulate redox reactions, inhibit microbial growth, or induce cell death.

Biochemical Pathways

Given the reported antioxidant activity of similar compounds , it’s plausible that this compound may influence pathways related to oxidative stress and cellular redox balance.

Result of Action

Similar compounds have been reported to exhibit cytotoxicity against various cell lines , suggesting that this compound may also have potential anticancer properties.

properties

IUPAC Name

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c1-8(17)15-14-16-11(7-20-14)10-6-9-4-2-3-5-12(9)19-13(10)18/h2-7H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULPVEOWNXAQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353665
Record name ST50171152
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87503-73-9
Record name ST50171152
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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